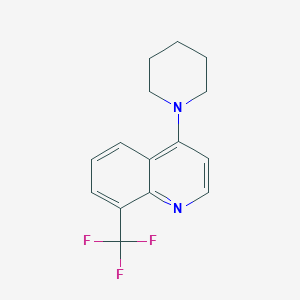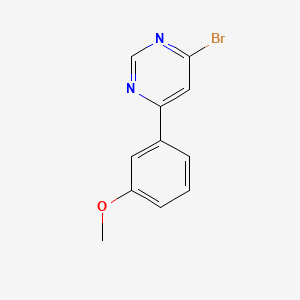
4-Phenyl-1H-imidazol-1,5-diamin
Übersicht
Beschreibung
4-phenyl-1H-imidazole-1,5-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-1H-imidazole-1,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1H-imidazole-1,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Derivate von 4-Phenyl-1H-imidazol-1,5-diamin wurden synthetisiert und auf ihre antibakterielle Aktivität hin untersucht. Studien haben eine Wirksamkeit gegen verschiedene Bakterienstämme gezeigt, wie z. B. Staphylococcus aureus, Escherichia coli und Bacillus subtilis .
Protein-Ligand-Wechselwirkungen
Diese Verbindung wurde zur Untersuchung von Protein-Ligand-Wechselwirkungen im Cytochrom P450 aus dem thermoazidophilen Picrophilus torridus verwendet. Das Verständnis dieser Wechselwirkungen ist entscheidend für die Wirkstoffentwicklung und die Enzymtechnik .
Synthese von Häm-Liganden
Es wurde als Häm-Ligand während der Kristallisation der rekombinanten humanen Indolamin-2,3-Dioxygenase verwendet, was für die Untersuchung der Struktur und Funktion dieses therapeutischen Ziels von Bedeutung ist .
Synthese von Metallkomplexen
Die Verbindung ist an der Synthese von Komplexen mit Metallen wie Kupfer und Kobalt beteiligt. Diese Komplexe haben potentielle Anwendungen in der Katalyse und Materialwissenschaft .
Solarzellentechnologie
Imidazolderivate, einschließlich solcher, die this compound ähneln, wurden in n-Typ-Zwischenschichten in planaren Perowskit-Solarzellen für einen effektiven Elektronentransport eingeführt, wodurch die Solarzelleffizienz gesteigert wird .
Synthetische Chemie
Aufgrund seines Strukturmotivs wird es bei der regioselektiven Synthese von substituierten Imidazolen verwendet, die Schlüsselkomponenten in funktionalen Molekülen sind, die in verschiedenen Anwendungen eingesetzt werden .
Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-1H-Imidazole-1,5-Diamine is the Putative Cytochrome P450 . Cytochrome P450 is a family of enzymes that play a significant role in the metabolism of drugs and other substances in the body.
Mode of Action
It is known that imidazole derivatives can form optimal h-bond interactions with their enzyme targets . This interaction could potentially lead to changes in the enzyme’s activity, thereby influencing the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of biochemical applications . They are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological and pharmacological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
4-phenyl-1H-imidazole-1,5-diamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-phenyl-1H-imidazole-1,5-diamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activity within the cell.
Molecular Mechanism
At the molecular level, 4-phenyl-1H-imidazole-1,5-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenyl-1H-imidazole-1,5-diamine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 4-phenyl-1H-imidazole-1,5-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur. For example, high doses may lead to significant inhibition of cytochrome P450 enzymes, resulting in altered drug metabolism and potential toxicity .
Metabolic Pathways
4-phenyl-1H-imidazole-1,5-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 4-phenyl-1H-imidazole-1,5-diamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of 4-phenyl-1H-imidazole-1,5-diamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
4-phenylimidazole-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-8(12-6-13(9)11)7-4-2-1-3-5-7/h1-6H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBUHTUNHGSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)









